5-(1-Hydroxyhexyl)oxolan-2-one

Vue d'ensemble

Description

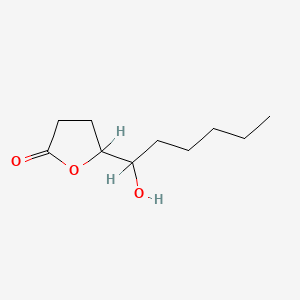

5-(1-Hydroxyhexyl)oxolan-2-one is an organic compound with the molecular formula C10H18O3 It is a lactone derivative, specifically a substituted oxolan-2-one, which contains a five-membered ring with an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyhexyl)oxolan-2-one typically involves the reaction of hexanoic acid with dihydroxyacetone in the presence of a catalyst. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Feedstock: Hexanoic acid and dihydroxyacetone

Catalyst: Industrial-grade sulfuric acid

Temperature Control: Precise temperature regulation to maintain optimal reaction conditions

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-Hydroxyhexyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Formation of 5-(1-oxohexyl)oxolan-2-one or 5-(1-carboxyhexyl)oxolan-2-one

Reduction: Formation of 5-(1-hydroxyhexyl)oxolan-2-ol

Substitution: Formation of 5-(1-chlorohexyl)oxolan-2-one or 5-(1-bromohexyl)oxolan-2-one

Applications De Recherche Scientifique

Organic Synthesis

5-(1-Hydroxyhexyl)oxolan-2-one serves as a valuable building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules. It is particularly useful in polymer chemistry, where it can be incorporated into polymer backbones to alter physical properties such as flexibility and thermal stability.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Studies have shown that this compound can enhance the activity of antioxidant enzymes, thereby reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : It has been observed to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, suggesting potential therapeutic roles in chronic inflammatory conditions.

- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.

Drug Delivery Systems

The biocompatibility of this compound positions it as a promising candidate for drug delivery applications. Its ability to form stable complexes with various pharmaceuticals can enhance the solubility and bioavailability of drugs, facilitating their therapeutic effects.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in:

- Coatings and Adhesives : The compound's reactivity can be harnessed to improve the adhesion properties of coatings.

- Plasticizers : It can serve as a plasticizer in polymer formulations, enhancing flexibility without compromising mechanical strength.

Case Study 1: Antioxidant Activity

A study conducted on cellular models demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent. This effect was attributed to the compound's ability to upregulate antioxidant enzymes such as superoxide dismutase.

Case Study 2: Drug Delivery

In a recent investigation into drug delivery systems, researchers encapsulated an anti-cancer drug within nanoparticles composed of this compound. The results showed enhanced drug solubility and a controlled release profile, indicating potential for improved therapeutic efficacy in cancer treatments.

Mécanisme D'action

The mechanism of action of 5-(1-Hydroxyhexyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functional group play crucial roles in its reactivity and interactions. The compound may act by:

Binding to enzymes: Modulating enzyme activity through covalent or non-covalent interactions.

Interacting with cell membranes: Affecting membrane fluidity and permeability.

Participating in metabolic pathways: Undergoing biotransformation to active metabolites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2,5-Dihydroxyhexyl)oxolan-2-one

- 4,5-Dihydroxy-n-decanoic acid-4-lactone

Uniqueness

5-(1-Hydroxyhexyl)oxolan-2-one is unique due to its specific substitution pattern on the oxolan-2-one ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity.

Activité Biologique

5-(1-Hydroxyhexyl)oxolan-2-one, also known by its chemical formula , is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is characterized by a six-membered cyclic structure with a hydroxyl group attached to a hexyl chain. Its molecular weight is approximately 186.25 g/mol, and it is classified under various chemical databases for its structural and functional properties .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

- Potential Anticancer Effects

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell models. The compound enhances the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. It exhibits significant inhibitory effects on the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Potential Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. In cell culture studies, it has been observed to induce apoptosis in cancer cell lines while sparing normal cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals and enhance endogenous antioxidant defenses contributes to its protective effects against oxidative stress.

- Anti-inflammatory Pathway : By inhibiting nuclear factor kappa B (NF-κB) signaling, the compound reduces the expression of inflammatory mediators.

- Antimicrobial Action : The disruption of microbial cell membranes is a proposed mechanism for its antimicrobial activity.

Case Studies and Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Biological Activity | Experimental Model | Effect Observed | Reference |

|---|---|---|---|

| Antioxidant | C57BL/6 mice | Reduced oxidative stress markers | Forman et al. (2014) |

| Anti-inflammatory | Macrophage culture | Decreased TNF-α and IL-6 production | García-García et al. (2021) |

| Antimicrobial | Various bacterial strains | Inhibition of microbial growth | Lee-Huang et al. (2007) |

| Anticancer | MCF-7 breast cancer cells | Induction of apoptosis | Granados-Principle et al. (2011) |

Propriétés

IUPAC Name |

5-(1-hydroxyhexyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWMAIDTZPLUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007829 | |

| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87877-77-8 | |

| Record name | 4,5-Dihydroxy-n-decanoic acid-4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087877778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.